Cas no 847972-30-9 (5-(chlorosulfonyl)-2,3-difluorobenzoic acid)

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its reactive chlorosulfonyl and carboxylic acid functional groups. The difluorinated aromatic ring enhances its stability and influences electronic properties, making it useful in pharmaceutical and agrochemical applications. The chlorosulfonyl group allows for further derivatization via nucleophilic substitution, while the carboxylic acid enables coupling reactions or salt formation. This compound is especially advantageous in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl-containing derivatives. Its structural features contribute to precise reactivity, facilitating the development of complex molecules with tailored functionalities. Proper handling is required due to its potential sensitivity to moisture and reactivity.
5-(chlorosulfonyl)-2,3-difluorobenzoic acid structure
847972-30-9 structure
Product Name:5-(chlorosulfonyl)-2,3-difluorobenzoic acid
CAS No:847972-30-9
MF:C7H3ClF2O4S
MW:256.611127138138
CID:1828031
PubChem ID:50998474
Update Time:2025-06-11

5-(chlorosulfonyl)-2,3-difluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-(chlorosulfonyl)-2,3-difluoro-
    • 5-(chlorosulfonyl)-2,3-difluorobenzoic acid
    • 2,3-Difluoro-5-(chlorosulfonyl)benzoic acid
    • 5-Chlorosulfonyl-2,3-difluoro-benzoic acid
    • CS-0229976
    • 5-(chlorosulfonyl)-2,3-difluorobenzoicacid
    • SCHEMBL2536209
    • AKOS011953950
    • 5-chlorosulfonyl-2,3-difluorobenzoic acid
    • 847972-30-9
    • EN300-101800
    • CXNWVFAMWRNPLN-UHFFFAOYSA-N
    • G43033
    • MDL: MFCD16817587
    • Inchi: 1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
    • InChI Key: CXNWVFAMWRNPLN-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C(=C(C(=O)O)C=1)F)F)(=O)=O

Computed Properties

  • Exact Mass: 255.941
  • Monoisotopic Mass: 255.941
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8A^2
  • XLogP3: 1.7

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Additional information on 5-(chlorosulfonyl)-2,3-difluorobenzoic acid

Comprehensive Overview of 5-(Chlorosulfonyl)-2,3-difluorobenzoic Acid (CAS No. 847972-30-9)

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid (CAS No. 847972-30-9) is a highly specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of chlorosulfonyl and difluoro functional groups. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and crop protection agents.

The growing interest in fluorinated compounds and sulfonyl-containing molecules has positioned 5-(chlorosulfonyl)-2,3-difluorobenzoic acid as a subject of intense research. Fluorination is a key strategy in modern drug design, as it often enhances metabolic stability, bioavailability, and binding affinity. Meanwhile, the chlorosulfonyl group offers versatile reactivity, enabling further functionalization for tailored applications. Researchers are increasingly exploring its potential in structure-activity relationship (SAR) studies and high-throughput screening.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-(chlorosulfonyl)-2,3-difluorobenzoic acid?" The synthesis typically involves the sulfonation of a difluorobenzoic acid precursor, followed by chlorination to introduce the chlorosulfonyl moiety. Alternative methods may leverage electrophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. The choice of route depends on factors such as yield optimization, purity requirements, and scalability for industrial production.

In the context of green chemistry trends, scientists are investigating eco-friendly modifications to traditional synthesis protocols for 5-(chlorosulfonyl)-2,3-difluorobenzoic acid. This includes exploring catalytic methods to reduce waste generation and energy consumption. Another hot topic is the compound's role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in drug discovery that targets protein degradation. The difluorobenzoic acid scaffold provides an ideal linker component in these bifunctional molecules.

Analytical characterization of CAS No. 847972-30-9 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. The compound's physicochemical properties, including solubility, melting point, and stability under various conditions, are critical parameters for its handling and application. Recent studies have focused on improving its crystallinity for better purification and formulation outcomes.

The pharmaceutical industry values 5-(chlorosulfonyl)-2,3-difluorobenzoic acid for its role in creating kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its structural motifs appear in several drug candidates targeting inflammatory diseases, oncological indications, and central nervous system disorders. The compound's structure-property relationships are frequently analyzed using computational chemistry tools and molecular modeling software to predict biological activity.

From a commercial perspective, the global market for fluorinated building blocks like 847972-30-9 continues to expand, driven by demand from both established pharmaceutical companies and biotech startups. Suppliers emphasize quality control measures, including stringent impurity profiling and batch-to-batch consistency, to meet regulatory requirements. The compound's material safety data and proper storage conditions are essential considerations for laboratory and production facilities.

Emerging applications of 5-(chlorosulfonyl)-2,3-difluorobenzoic acid extend to materials science, where it serves as a precursor for functional polymers and liquid crystal compounds. Researchers are investigating its incorporation into advanced materials with tailored electronic or optical properties. The compound's versatility underscores its importance across multiple scientific disciplines, from medicinal chemistry to nanotechnology.

Future research directions for CAS No. 847972-30-9 may focus on developing more efficient continuous flow synthesis methods and exploring its potential in bioconjugation chemistry. As the scientific community places greater emphasis on sustainable chemistry practices, innovations in the production and application of this compound will likely align with green chemistry principles. Its role in cutting-edge therapeutic modalities ensures continued interest from both academic and industrial researchers worldwide.

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